4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)pyridine
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Overview
Description
4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)pyridine is a complex organic compound that features a pyrazole ring, an azetidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This would include precise control of reaction conditions such as temperature, solvent, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the pyridine ring.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides.
Scientific Research Applications
4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)pyridine involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The azetidine ring can interact with biological receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrazol-4-yl)pyridine: Similar structure but lacks the azetidine ring.
3-methyl-1H-pyrazole-4-carbaldehyde: Contains a pyrazole ring with different substituents.
Uniqueness
The uniqueness of 4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)pyridine lies in its combination of three distinct heterocyclic rings, which provides a versatile scaffold for various chemical reactions and biological interactions.
Properties
IUPAC Name |
4-[[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-12-6-16-18(7-12)11-14-9-17(10-14)8-13-2-4-15-5-3-13/h2-7,14H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZBRLCTRITTIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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